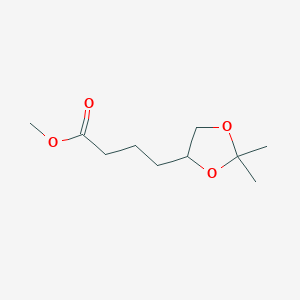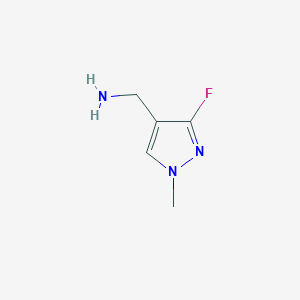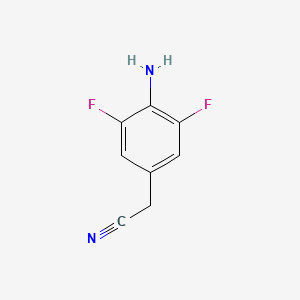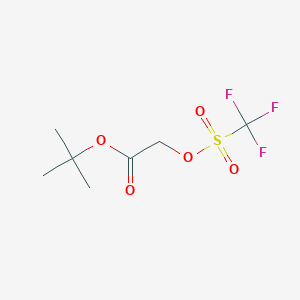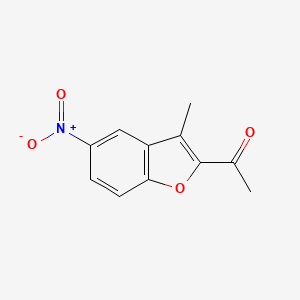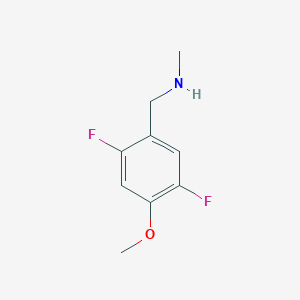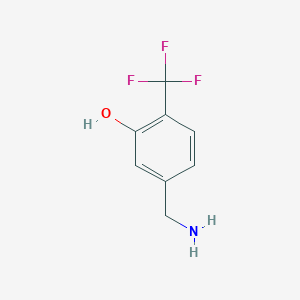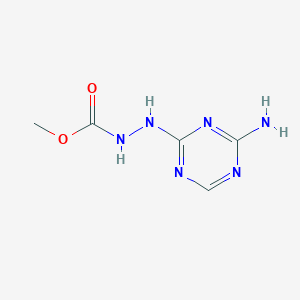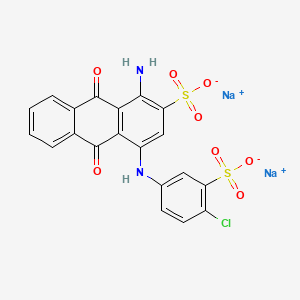
2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and its ability to bind strongly to various substrates, making it a valuable component in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene, followed by nitration and reduction to introduce the amino group. The chlorination and subsequent sulfonation of the phenyl ring are carried out under controlled conditions to ensure the desired substitution pattern. The final step involves the formation of the disodium salt to enhance the solubility of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving efficient production. The purification of the final product is typically done through crystallization and filtration to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into different amines, altering its color properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, which are key intermediates in the production of dyes and pigments. These derivatives exhibit different color properties and solubility profiles, making them suitable for various applications.
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of high-performance dyes and pigments for textiles, plastics, and coatings.
Mechanism of Action
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt involves its ability to interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions enable the compound to bind strongly to substrates, enhancing its effectiveness as a dye or pigment. The molecular pathways involved include the activation of specific enzymes and receptors, leading to the desired chemical or biological effects.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A simpler compound with similar dye properties but lacks the additional functional groups that enhance the solubility and binding affinity of 2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt.
1-Amino-2-anthraquinonesulfonic acid: Shares the amino and sulfonic acid groups but does not have the chlorinated phenyl ring, resulting in different chemical properties.
4-Chloro-1-aminoanthraquinone: Contains the chlorinated phenyl ring but lacks the sulfonic acid groups, affecting its solubility and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide enhanced solubility, binding affinity, and versatility in various applications. This makes it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
70892-85-2 |
|---|---|
Molecular Formula |
C20H11ClN2Na2O8S2 |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
disodium;1-amino-4-(4-chloro-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C20H13ClN2O8S2.2Na/c21-12-6-5-9(7-14(12)32(26,27)28)23-13-8-15(33(29,30)31)18(22)17-16(13)19(24)10-3-1-2-4-11(10)20(17)25;;/h1-8,23H,22H2,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI Key |
COAPEVCOWDOAJI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


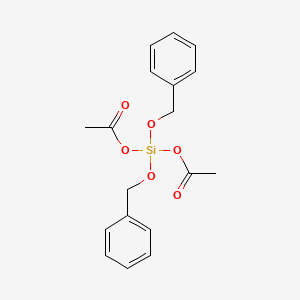
![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)

![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
